molecular formula C21H22N2O3S2 B2660878 N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-66-8

N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2660878
CAS No.: 1115933-66-8
M. Wt: 414.54
InChI Key: NAFWNIACWPRGAR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in the synthesis of pharmaceuticals and other chemical products.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-5-9-18(10-6-14)28(25,26)23(4)19-11-12-27-20(19)21(24)22-17-8-7-15(2)16(3)13-17/h5-13H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFWNIACWPRGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The structure of N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide suggests potential efficacy against various bacterial strains. Studies have shown that compounds with similar sulfonamide structures can inhibit bacterial growth by interfering with folic acid synthesis pathways, which are crucial for bacterial survival .

Anticancer Potential

The compound's thiophene moiety has been linked to anticancer activity in several studies. Thiophene derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . The specific interactions of this compound with cellular targets remain an area of ongoing research.

Organic Electronics

Thiophene derivatives are widely studied for their applications in organic semiconductors due to their favorable electronic properties. N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide may serve as a building block for organic photovoltaic devices or field-effect transistors. The compound's ability to form stable thin films could enhance the performance of electronic devices .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent investigation into the antimicrobial properties of sulfonamide derivatives highlighted that compounds similar to N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized a series of tests including disk diffusion and minimum inhibitory concentration (MIC) assays .
  • Anticancer Mechanism Exploration : Research focused on the anticancer mechanisms of thiophene-based compounds revealed that they could induce cell cycle arrest in cancer cell lines. The study employed flow cytometry and Western blot analysis to assess the expression of cell cycle regulatory proteins post-treatment with similar thiophene derivatives .

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure but differ in their functional groups, leading to variations in their chemical and physical properties.

    Carboxamides: Compounds with the carboxamide functional group exhibit different reactivity and applications based on their specific substituents.

Biological Activity

N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The compound features a thiophene ring substituted with a carboxamide group and sulfonamide moieties, which are known to influence biological activity. The key structural components include:

  • Thiophene ring : A five-membered ring containing sulfur.
  • Carboxamide group : Enhances solubility and biological interaction.
  • Sulfonamide group : Known for its antibacterial properties.

1. Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in the compound is likely to contribute to its efficacy against various bacterial strains. A study highlighted the structure-activity relationship (SAR) of sulfonamides, showing that modifications can enhance their potency against specific pathogens .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Compounds structurally similar to N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide have demonstrated competitive inhibition properties, suggesting that this compound may also exhibit similar activity .

3. Anticancer Activity

Emerging evidence suggests that thiophene derivatives possess anticancer properties. The compound's ability to influence histone deacetylase (HDAC) activity has been explored, with findings indicating that certain modifications can enhance cytotoxicity against cancer cell lines . This positions the compound as a candidate for further development in cancer therapeutics.

Case Study 1: MAO-B Inhibition

In a comparative study, compounds structurally related to N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide were synthesized and screened for MAO-B inhibition. The most potent inhibitors displayed IC50 values in the low micromolar range, indicating significant potential for treating conditions like Parkinson's disease .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of thiophene derivatives on various human cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AMAO-B Inhibition0.403
Compound BAnticancer (SW620)0.25
N-(3,4-Dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamidePotential MAO-B InhibitorTBDThis Study

The mechanism by which N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : By binding to active sites on enzymes like MAO-B and HDACs, it may prevent substrate interactions.
  • Cellular Uptake : The structural modifications enhance permeability through cellular membranes, facilitating greater bioavailability.

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A general approach involves reacting a thiophene-2-carbonyl chloride derivative with a substituted aniline under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). For example:

  • Step 1: Prepare 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carbonyl chloride by treating the corresponding carboxylic acid with thionyl chloride.
  • Step 2: React equimolar amounts of the acyl chloride with 3,4-dimethylaniline in acetonitrile under reflux for 1–3 hours .
  • Purification: Crystallize the product via slow solvent evaporation. Yields depend on steric and electronic effects of substituents.

Table 1: Representative Synthesis Conditions

ReagentsSolventTemperatureTimeYieldReference
Thiophene-2-carbonyl chloride + substituted anilineAcetonitrileReflux (~82°C)1–3 hours~60–75%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and regiochemistry. For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm, while methyl groups on the aryl rings appear as singlets near δ 2.3 ppm .
  • X-ray Crystallography: Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular packing. Key parameters include dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and benzene planes) and non-classical hydrogen bonds (C–H⋯O/S) .

Table 2: Key Structural Parameters from X-ray Data

ParameterValueReference
Dihedral angle (thiophene vs. benzene)8.50°–13.53°
C–S bond length1.71 Å

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions in splitting patterns may arise from dynamic effects (e.g., rotational barriers in sulfonamide groups) or polymorphism. Strategies include:

  • Variable-Temperature NMR: Identify coalescence temperatures to assess conformational flexibility.
  • 2D NMR (COSY, NOESY): Resolve overlapping signals by correlating proton-proton couplings .
  • DFT Calculations: Compare experimental 13C^{13}C-NMR shifts with computed values to validate assignments .

Q. What strategies optimize synthetic yield when steric hindrance limits reactivity?

Methodological Answer:

  • Solvent Optimization: Use high-polarity solvents (e.g., DMF) to stabilize transition states.
  • Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yields (e.g., 20 minutes vs. 3 hours) .

Q. How do non-classical hydrogen bonds (C–H⋯O/S) influence crystal packing and stability?

Methodological Answer: Analyze intermolecular interactions using Hirshfeld surfaces (CrystalExplorer) and topology tools (Mercury). For example:

  • C–H⋯O Interactions: Stabilize layers parallel to the (010) plane, contributing to melting point elevation .
  • S⋯π Contacts: Enhance thermal stability via sulfur-thiophene ring interactions (observe using PLATON) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. null results)?

Methodological Answer:

  • Assay Standardization: Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and solvent controls (DMSO ≤1% v/v).
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance activity) .
  • Resistance Testing: Check for efflux pump overexpression in bacterial strains using ethidium bromide assays .

Software and Tools

  • Crystallography: SHELXL (refinement) , ORTEP-3 (visualization) , WinGX (data processing) .
  • Spectroscopy: MestReNova (NMR simulation), GaussView (DFT modeling).

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